molecular formula C8H17N3 B12929563 1,4,9-Triazaspiro[5.5]undecane

1,4,9-Triazaspiro[5.5]undecane

Cat. No.: B12929563
M. Wt: 155.24 g/mol
InChI Key: LTEQKOJTJCNSKO-UHFFFAOYSA-N
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Description

1,4,9-Triazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable reagents to form the spirocyclic structure. For example, bromination of 1-methylpiperidine-4-carboxaldehyde followed by cyclization can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,4,9-Triazaspiro[5

Mechanism of Action

The mechanism of action of 1,4,9-Triazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, as METTL3 inhibitors, these compounds can bind to the active site of the enzyme, thereby inhibiting its activity and affecting RNA methylation pathways . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,9-Triazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2

InChI Key

LTEQKOJTJCNSKO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCCN2

Origin of Product

United States

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